![molecular formula C18H24BrNO2 B3344260 Apoatropine methylbromide CAS No. 63978-21-2](/img/structure/B3344260.png)
Apoatropine methylbromide
Overview
Description
Apoatropine is a member of the class of tropane alkaloids . It is an ester formed from tropine and atropic acid . It can be found in plants of the Solanaceae family . It is a bitter crystalline alkaloid . Examples of related tropane alkaloids include atropine, hyoscyamine, and hyoscine .
Synthesis Analysis
Apoatropine can be prepared by the dehydration of atropine using nitric acid . A total synthesis of atropine in flow has been reported that features an unusual hydroxymethylation and separation of several byproducts with high structural similarity to atropine . The synthesis involves the use of a combination of careful pH control in three sequential liquid–liquid extractions and a functionalized resin .
Molecular Structure Analysis
The molecular formula of Apoatropine is C17H21NO2 . The InChI key is WPUIZWXOSDVQJU-UHFFFAOYSA-N . The full-scan mass spectral analysis of atropine revealed a protonated molecular ion of m/z 290 .
Chemical Reactions Analysis
The formation of Apoatropine involves the coupling reaction of tropine and phenylacetyl chloride . The reaction requires careful optimization of each step to ensure overall robustness .
Physical And Chemical Properties Analysis
Apoatropine is a white or off-white crystalline substance . It has a molar mass of 271.360 g·mol−1 . It is soluble in water, alcohol, and ether . The melting point of its HCl salt is greater than 236 °C .
Mechanism of Action
While the specific mechanism of action for Apoatropine methylbromide is not directly available, it may be similar to that of Homatropine methylbromide, which is a quaternary ammonium muscarinic acetylcholine receptor antagonist . It inhibits the muscarinic actions of acetylcholine on structures innervated by postganglionic cholinergic nerves as well as on smooth muscles that respond to acetylcholine but lack cholinergic innervation .
Safety and Hazards
Apoatropine is considered poisonous . It is said to be 20 times more toxic than atropine . In case of exposure, it is recommended to move the victim into fresh air, give oxygen if breathing is difficult, and consult a doctor immediately . If ingested or inhaled, do not use mouth to mouth resuscitation .
Future Directions
While specific future directions for Apoatropine methylbromide are not directly available, the continuous-flow synthesis of complex molecules, including Apoatropine, is an active area of investigation . This technology has potential for high space-time throughput and accelerated scale-up, leading to significant savings in time and materials involved in chemical development .
properties
IUPAC Name |
bromomethane;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylprop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2.CH3Br/c1-12(13-6-4-3-5-7-13)17(19)20-16-10-14-8-9-15(11-16)18(14)2;1-2/h3-7,14-16H,1,8-11H2,2H3;1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSIFOCWTRPVRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(=C)C3=CC=CC=C3.CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00981466 | |
Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylprop-2-enoate--bromomethane (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00981466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Apoatropine methylbromide | |
CAS RN |
63978-21-2 | |
Record name | Apoatropine methylbromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063978212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylprop-2-enoate--bromomethane (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00981466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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